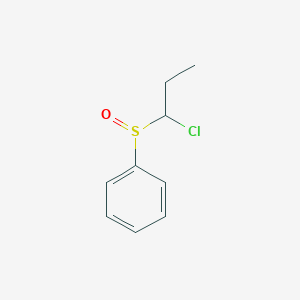
(1-Chloropropane-1-sulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropropane-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a 1-chloropropane-1-sulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropane-1-sulfinyl)benzene typically involves the reaction of benzene with 1-chloropropane-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include maintaining a low temperature to control the reactivity and yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloropropane-1-sulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(1-Chloropropane-1-sulfinyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Chloropropane-1-sulfinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(1-Chloropropane-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(1-Bromopropane-1-sulfinyl)benzene: Similar structure but with a bromine atom instead of chlorine.
(1-Chloropropane-1-sulfinyl)toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
(1-Chloropropane-1-sulfinyl)benzene is unique due to its specific combination of a chloropropane and sulfinyl group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
104354-47-4 |
|---|---|
Fórmula molecular |
C9H11ClOS |
Peso molecular |
202.70 g/mol |
Nombre IUPAC |
1-chloropropylsulfinylbenzene |
InChI |
InChI=1S/C9H11ClOS/c1-2-9(10)12(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clave InChI |
KHCRGTCLJUFGFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(S(=O)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
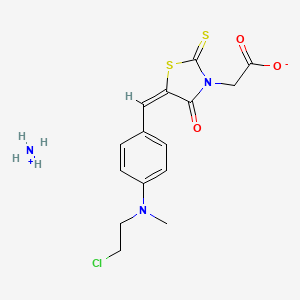


![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
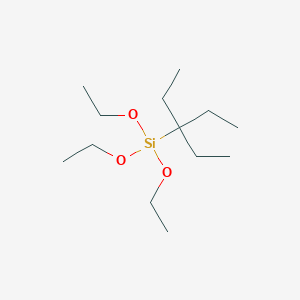
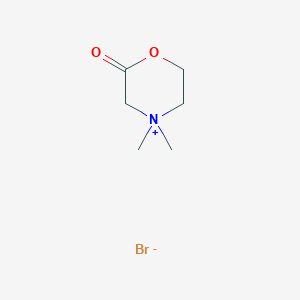
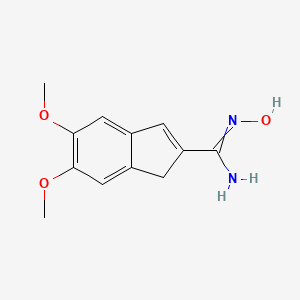
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
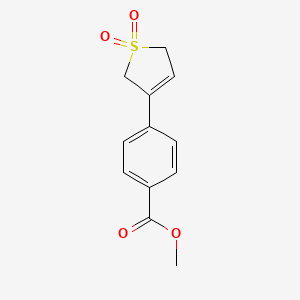
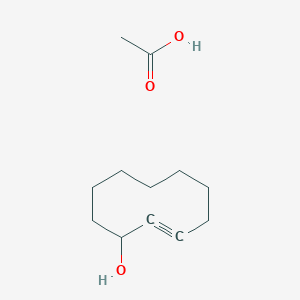
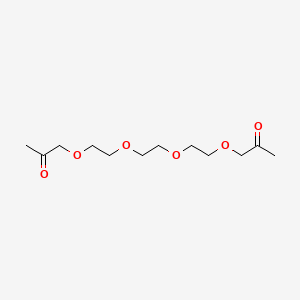
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
